1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
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Overview
Description
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a chemical compound . It is also known as Benzene, 1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluoro .
Synthesis Analysis
The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be achieved by using 1-Bromo-2-(trifluoromethoxy)ethane as a starting material . The bromo(trifluoromethoxy)benzenes can react with butyllithium in diethyl ether at -75 °C to generate the corresponding aryllithium species which can be trapped by a variety of electrophiles furnishing a diversity of new products .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrF4O . The molecular weight is 287.05 . The structure of this compound includes a benzene ring with a fluorine atom and a bromo-trifluoromethoxyethyl group attached to it .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm^3 . Its boiling point is 73.5±35.0 °C at 760 mmHg . The vapour pressure is 124.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 25.9±0.3 cm^3 .Scientific Research Applications
Fluorinated Building Blocks in Organic Synthesis
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene serves as a valuable fluorinated building block. Researchers use it to introduce trifluoromethoxy (CF₃O) and bromine (Br) functionalities into organic molecules. These modifications enhance the stability, lipophilicity, and pharmacokinetic properties of drug candidates. The compound’s reactivity allows for diverse synthetic pathways, making it a versatile tool in medicinal chemistry and materials science .
Crop Protection and Agrochemicals
Fluorinated compounds play a crucial role in the crop protection industry. Researchers have explored the use of trifluoromethoxy-containing molecules as active ingredients in herbicides, fungicides, and insecticides. The unique electronic properties of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene contribute to its effectiveness in pest management. By incorporating this compound, scientists aim to develop environmentally friendly and potent agrochemicals .
Deuterium Labeling for NMR Studies
Deuterated compounds are essential for nuclear magnetic resonance (NMR) spectroscopy. Researchers use 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene as a precursor for deuterium labeling. By replacing hydrogen atoms with deuterium, they can study reaction mechanisms, metabolic pathways, and protein-ligand interactions. The compound’s trifluoromethoxy group provides a convenient handle for introducing deuterium at specific positions .
Electroreductive Deuteroarylation
In synthetic chemistry, electroreductive methods offer an efficient way to introduce deuterium into organic molecules. 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can participate in electroreductive deuteroarylation reactions. These transformations allow researchers to selectively replace hydrogen atoms with deuterium, aiding in drug discovery and mechanistic studies .
Materials Science and Surface Modification
The trifluoromethoxy group in this compound contributes to its hydrophobic nature. Researchers explore its use in surface modification, such as coating materials to enhance water repellency or reduce friction. Additionally, the bromine atom provides a reactive site for further functionalization, allowing tailored modifications for specific applications in materials science .
Fluorinated Reagents in Transition Metal Catalysis
Transition metal-catalyzed reactions often benefit from fluorinated reagents. 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can serve as a ligand or substrate in such catalytic processes. Its trifluoromethoxy group influences the electronic properties of the metal center, affecting reaction rates and selectivity. Researchers explore these applications in C–H activation, cross-coupling, and other synthetic transformations .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it might be involved in various biochemical reactions, potentially influencing multiple pathways. More research is needed to elucidate these pathways and their downstream effects.
properties
IUPAC Name |
1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUORYFLSJCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene |
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